N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide
Description
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide is a complex organic compound that features a triazole ring, a phenyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-27(25,26)17-10-6-8-15(12-17)19(24)20-16-9-5-7-14(11-16)18-22-21-13(2)23(18)3/h5-12H,4H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWQRUUEHDIUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenyl and benzamide groups can interact with various receptors or proteins, modulating their function. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a similar mechanism of action.
Trazodone: An antidepressant that also contains a triazole ring.
Uniqueness
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-3-ethylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
